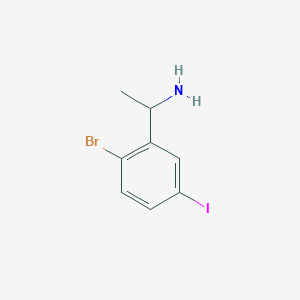

1-(2-Bromo-5-iodophenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

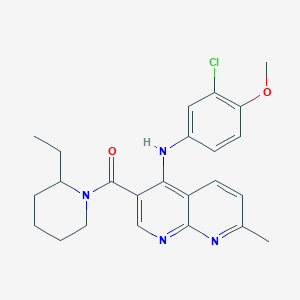

The molecular structure of “1-(2-Bromo-5-iodophenyl)ethanamine” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 325.975. For more detailed properties, it would be best to refer to a specialized chemical database.Scientific Research Applications

In Vivo Metabolism Studies

Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has identified various metabolic pathways, highlighting the complexity of drug metabolism in biological systems. For example, a study investigated the in vivo metabolism of 2C-B in rats, revealing multiple metabolites through pathways involving deamination, oxidation, and acetylation (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such research is crucial for understanding the pharmacokinetics of psychoactive substances and their potential impacts on health.

Cytochrome P450 Enzymes in Drug Metabolism

Another study focused on identifying the cytochrome P450 enzymes responsible for metabolizing NBOMe compounds, potent serotonin 5-HT2A receptor agonists. This research is vital for predicting drug interactions and toxicological profiles of new psychoactive substances (Nielsen et al., 2017). Understanding the enzymes involved in the metabolism of such compounds can aid in developing treatments for intoxications and understanding their biological effects.

Synthesis and Chemical Reactions

Research into the synthesis of novel compounds, such as the production of pyrrolo[1,2-a]quinolines and ullazines from N-arylpyrroles, demonstrates the application of similar bromo- and iodo- substituted compounds in creating new molecules with potential pharmacological activities (Das, Ghosh, & Koenig, 2016). Such synthetic routes contribute to the development of new drugs and materials with diverse applications.

Antimicrobial Activity Studies

Compounds structurally related to 1-(2-Bromo-5-iodophenyl)ethanamine have been synthesized and tested for their antimicrobial activities, providing insights into the potential therapeutic applications of these substances. For instance, the synthesis and evaluation of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives for their antibacterial and antifungal activities highlight the ongoing search for new antimicrobial agents (Kumbhare et al., 2013).

Safety and Hazards

While specific safety data for “1-(2-Bromo-5-iodophenyl)ethanamine” is not available, similar compounds like bromoethylamine hydrobromide have been noted to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Mechanism of Action

Target of Action

A structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine, is known to interact with the5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play crucial roles in neural signaling .

Mode of Action

Similar compounds are known to act as partial agonists at their target receptors .

properties

IUPAC Name |

1-(2-bromo-5-iodophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrIN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHDQEIEZFMDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)I)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)

![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)

![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)